![molecular formula C20H18N2O2S B2477588 2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide CAS No. 923371-95-3](/img/structure/B2477588.png)
2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8H-Indeno[1,2-d]thiazole derivatives are a class of compounds that have been synthesized and characterized for their potential as SARS-CoV-2 3CLpro inhibitors . These compounds are interesting building blocks and frequently encountered structural motifs in a variety of natural products and synthetic bioactive compounds useful as pharmaceuticals agents .
Synthesis Analysis
The synthesis of 8H-Indeno[1,2-d]thiazole derivatives involves the reaction of thiourea with appropriate ketones . The synthesis of these compounds has been achieved via αbromo, α,αdibromo and αtosyloxy carbonyl compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of thiourea with appropriate ketones . The reaction with αbromo, α,αdibromo and αtosyloxy carbonyl compounds has also been reported .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
- Antimicrobial Synthesis: A study by Wardkhan et al. (2008) explored the synthesis of various thiazole derivatives, which included similar compounds to 2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide. These derivatives were tested for antimicrobial activity against bacterial and fungal isolates, highlighting the potential of thiazole compounds in antimicrobial applications (Wardkhan et al., 2008).
Antimicrobial and Antifungal Effects
- Antimicrobial and Antifungal Properties: Liao et al. (2017) synthesized 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives, which showed promising results against plant fungi and bacteria. This emphasizes the significance of such compounds in developing new antimicrobial agents (Liao et al., 2017).
Synthesis and Characterization for Antimicrobial Use
- Synthesis for Antimicrobial Application: Saravanan et al. (2010) investigated novel thiazole derivatives for their anti-bacterial and anti-fungal activities. The study focused on the synthesis and characterization of these compounds, which shares structural similarities with this compound, underscoring their potential in antimicrobial research (Saravanan et al., 2010).
COX Inhibition and Antioxidant Activities
- Cyclooxygenase Inhibitory Activity: Ertas et al. (2022) synthesized 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives which demonstrated strong inhibitory activity on the COX-2 enzyme. This suggests potential applications of similar compounds in inflammation and pain management (Ertas et al., 2022).
- Antioxidant and Anti-inflammatory Properties: Koppireddi et al. (2013) investigated N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides for their anti-inflammatory and antioxidant activities, indicating the utility of thiazole derivatives in therapeutic research (Koppireddi et al., 2013).
Anticancer Applications
- Anticancer Potential: Alqahtani and Bayazeed (2020) synthesized pyridine linked thiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. This highlights the potential of thiazole-based compounds, like this compound, in cancer research (Alqahtani & Bayazeed, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-2-24-15-9-7-13(8-10-15)11-18(23)21-20-22-19-16-6-4-3-5-14(16)12-17(19)25-20/h3-10H,2,11-12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXDRXOXRKUKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid](/img/structure/B2477505.png)
![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2477507.png)
amine](/img/structure/B2477508.png)
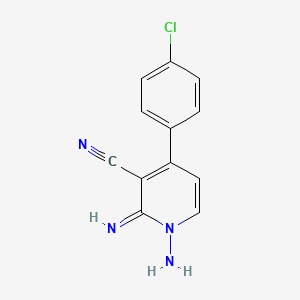
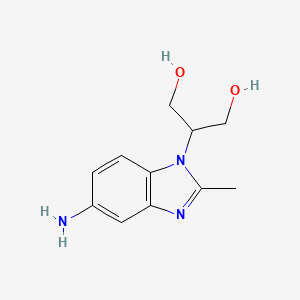
![Tert-butyl 3-[4-(but-2-ynoylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2477513.png)
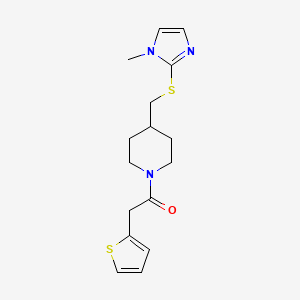

![6-Amino-4-(pyridin-3-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)
![2-([1,1'-biphenyl]-4-yloxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2477518.png)
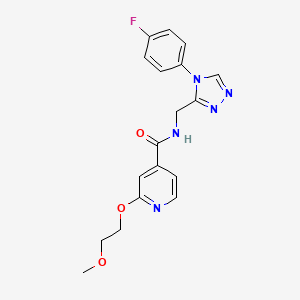
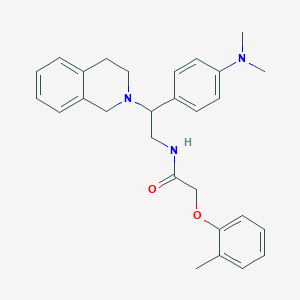
![4-({[(4-Chlorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2477524.png)
![7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2477528.png)